Apigenin-7-O-gentiobioside is a glycosyloxyflavone, specifically a derivative of apigenin, which is characterized by the substitution of a 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside group at position 7. This compound is notable for its potential therapeutic applications, particularly in the fields of pharmacology and nutrition. It is classified as a dihydroxyflavone, a disaccharide derivative, and a gentiobioside, indicating its structural complexity and functional diversity.
Apigenin-7-O-gentiobioside is primarily derived from various plant sources, particularly within the Asteraceae family. Its presence has been confirmed in several species, including Chrysanthemum morifolium, where it is extracted and purified for further study. The extraction methods often involve techniques such as ultrasound-assisted extraction to optimize yield and purity .
The compound falls under multiple classifications:
The synthesis of apigenin-7-O-gentiobioside can be approached through various methods:
The enzymatic route typically involves:
Apigenin-7-O-gentiobioside has a complex molecular structure characterized by:
The structure features multiple hydroxyl groups contributing to its solubility and reactivity. Its detailed structural representation includes the gentiobioside moiety attached at the 7-position of the apigenin backbone.
The compound's InChI key is XDMJJZUUHWWITI-IPOZFMEPSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation allows for computational modeling and further analysis.
Apigenin-7-O-gentiobioside participates in various chemical reactions typical of flavonoids:
The hydrolysis behavior has been studied extensively, revealing that apigenin exhibits enhanced antioxidant activity compared to its glycosylated form. This suggests that the bioactivity may be influenced by the glycosidic bond's stability under physiological conditions .
The mechanism of action for apigenin-7-O-gentiobioside involves several pathways:
Research has shown that lower concentrations of apigenin-7-O-gentiobioside can induce cell death in cancer cell lines (e.g., HCT116) through apoptotic mechanisms, including chromatin condensation and activation of apoptotic genes .
Apigenin-7-O-gentiobioside has several promising applications:
Flavonoid glycosylation is a pivotal biochemical modification that enhances solubility, stability, and bioavailability. For apigenin, this process involves sequential sugar transfers catalyzed by glycosyltransferases. Apigenin-7-O-gentiobioside, a diglucoside featuring a β-1,6-glycosidic linkage between glucose units, is synthesized via a two-step mechanism: initial glucosylation at the 7-OH position forms apigenin-7-O-glucoside, followed by secondary glucosylation at the C6 hydroxyl of the attached glucose moiety. This regioselectivity is governed by enzyme active-site architecture, which positions the acceptor substrate for nucleophilic attack on the anomeric carbon of the UDP-glucose donor [1] [3] [9]. Unlike single-step O-glucosylations, gentiobioside formation requires either a bifunctional enzyme or coordinated action of two distinct glycosyltransferases. The β-1,6 linkage in gentiobiosides significantly influences pharmacological properties by altering molecular hydrophilicity and metabolic stability compared to monoglucosides or other diglucoside configurations [5] [8].
Family 1 glycosyltransferases (GT1) from Bacillus species demonstrate remarkable promiscuity in flavonoid glycosylation. YjiC (renamed YdhE in recent nomenclature) from Bacillus licheniformis DSM 13 is a well-characterized UGT critical for apigenin derivatization. Structural analysis reveals a GT-B fold with a C-terminal PSPG motif (Plant Secondary Product Glycosyltransferase) that binds UDP-glucose. Key residues (e.g., His15, Asp117) position apigenin’s 7-hydroxyl group proximal to the sugar donor, enabling nucleophilic substitution while sterically excluding reactions at the sterically hindered 5-OH position. This enzyme synthesizes apigenin-7-O-glucoside as the primary product, which serves as the acceptor substrate for gentiobioside formation [3] [6]. Mutagenesis studies indicate that Tyr390 in the PSPG box modulates regioselectivity: substitution with smaller residues (e.g., alanine) shifts activity toward alternative hydroxyl groups like 4'-OH, reducing gentiobioside yield [2] [3]. Kinetic parameters for YjiC:
Table 1: Glycosyltransferases Engineered for Apigenin Glycosylation
Enzyme | Source | Regioselectivity | Primary Product | Catalytic Efficiency |
---|---|---|---|---|
YjiC (YdhE) | B. licheniformis | C7-OH > C4'-OH | Apigenin-7-O-glucoside | 4.7 × 104 M-1s-1 |
LbUGT1 | Lycium barbarum | C4''-OH (dihydrocaffeoyl) | Phenolamide glucosides | Not characterized |
MhGT1 | Mucor hiemalis | Prenylated phenols | Diverse drug-like glucosides | Broad substrate range |
To overcome limitations of in vitro enzymatic synthesis (e.g., costly UDP-sugar donors), whole-cell biocatalysts have been engineered. Corynebacterium glutamicum ATCC 13032, a GRAS (Generally Recognized As Safe) bacterium, was transformed with the ydhE gene from Bacillus licheniformis for heterologous expression of glycosyltransferase YdhE. This strain was further modified to overexpress endogenous genes pgm (phosphoglucomutase) and galU1 (UDP-glucose pyrophosphorylase), creating a self-sufficient system for UDP-glucose regeneration from inexpensive glucose [1] [6]. The engineered C. glutamicum strain pSKSM-YGP produced apigenin-7-O-glucoside (APG2; 0.6 mM) and apigenin-4',7-O-diglucoside (APG3; 1.7 mM) as precursors to gentiobioside derivatives. While direct quantification of gentiobioside was not reported in the cited studies, the high titers of monoglucosides and diglucosides confirm the platform’s capability for multi-step glycosylation [1] [6]. Bacillus licheniformis itself has also been utilized as an expression host for YjiC, yielding 98% conversion of apigenin to glucosides within 12 hours at 20°C [3].
Intracellular UDP-glucose availability is a rate-limiting factor in glycosylation efficiency. In C. glutamicum, the UDP-glucose biosynthesis pathway comprises two key enzymes:
Overexpression of pgm and galU1 in engineered strains increased UDP-glucose pools by 3.8-fold compared to wild-type controls. This metabolic enhancement boosted apigenin glucoside yields by 2.3-fold without exogenous UDP-glucose supplementation. The recombinant strain C. glutamicum YGP achieved a total apigenin glucoside titer of 8.6 mM (4.2 mM APG1 + 0.6 mM APG2 + 1.7 mM APG3 + 2.1 mM APG4) from 5 mM apigenin substrate [1] [6]. Carbon source optimization showed that sucrose and glucose (20 g/L) were optimal for UDP-glucose regeneration, whereas glycerol or acetate reduced yields by >50% due to flux diversion away from hexose phosphates [1].
Glycosylation efficiency is highly sensitive to bioreaction conditions:
Table 2: Bioprocess Optimization for Apigenin Glucoside Production
Parameter | Optimal Condition | Effect on Yield | Mechanistic Insight |
---|---|---|---|
Temperature | 25°C (monoglucoside) | APG1: 4.2 mM (25°C) vs. 0.6 mM (37°C) | Slower kinetics favor less hindered 4'-OH |
37°C (diglucoside) | APG3 + APG4: 3.8 mM (37°C) vs. 1.1 mM (25°C) | Higher UDP-glucose turnover at 37°C | |
pH | 8.0–9.0 | Conversion >90% vs. <30% at pH 6.0 | 7-OH deprotonation enhances nucleophilicity |
Substrate Loading | 5 mM (fed-batch) | 85% conversion vs. 45% at 10 mM (batch) | Solubility limitation and substrate inhibition |
Cofactors | Mg2+ (5 mM) | 150% activity vs. no addition | Stabilization of UDP leaving group |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: